molecular formula C12H13Cl2N3O2 B13492841 tert-butyl 2-{2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate

tert-butyl 2-{2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate

Cat. No.: B13492841
M. Wt: 302.15 g/mol
InChI Key: RBFZRZXDDYDFKL-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[2,3-d]pyrimidine core substituted with two chlorine atoms at positions 2 and 3. A tert-butyl acetate group is attached via a methylene linker at the 7-position. Its molecular formula is C₁₂H₁₈Cl₂N₃O₂ (corrected from and ), with a molecular weight of 302.16 g/mol . It serves as a key intermediate in synthesizing kinase inhibitors and other pharmaceuticals, leveraging the reactivity of its dichloro substituents for further functionalization .

Properties

Molecular Formula

C12H13Cl2N3O2

Molecular Weight

302.15 g/mol

IUPAC Name

tert-butyl 2-(2,4-dichloropyrrolo[2,3-d]pyrimidin-7-yl)acetate

InChI

InChI=1S/C12H13Cl2N3O2/c1-12(2,3)19-8(18)6-17-5-4-7-9(13)15-11(14)16-10(7)17/h4-5H,6H2,1-3H3

InChI Key

RBFZRZXDDYDFKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C=CC2=C1N=C(N=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-{2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate typically involves the following steps:

    Formation of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core can be synthesized through the cyclization of appropriate precursors such as 2,4-dichloropyrimidine and an appropriate pyrrole derivative under acidic or basic conditions.

    Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced by reacting the pyrrolopyrimidine core with tert-butyl bromoacetate in the presence of a base such as potassium carbonate or sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at Chlorine Sites

The 2- and 4-chloro substituents on the pyrrolopyrimidine scaffold are prime sites for nucleophilic aromatic substitution (SNAr), enabling the introduction of diverse functional groups.

Key Reactions:

PositionReagentConditionsProductYieldSource
4-ClAryl boronic acidsCu(OAc)₂, MeOH, rt, 4 h7-Aryl-2,4-dichloro-pyrrolopyrimidine45–70%
2-ClAmines (e.g., NH₃)EtOH, reflux2-Amino-4-chloro-pyrrolopyrimidine~60%
4-ClAlkoxides (e.g., NaOMe)DMF, 80°C4-Methoxy-2-chloro-pyrrolopyrimidine75%
  • Mechanistic Insight : SNAr proceeds via a two-step process: (1) deprotonation of the nucleophile, and (2) attack at the electron-deficient chloro positions, facilitated by the electron-withdrawing nature of the pyrrolopyrimidine ring .

  • Example : Reaction with phenylboronic acid under Chan-Lam coupling conditions (Cu(OAc)₂ catalysis) yields 7-aryl derivatives, critical for pharmaceutical applications .

Ester Hydrolysis and Transesterification

The tert-butyl acetate group undergoes hydrolysis or transesterification to generate carboxylic acid derivatives or alternative esters.

Reaction Pathways:

ReagentConditionsProductApplicationSource
HCl (aq.)Dioxane, 60°C, 12 h2-{2,4-Dichloro-pyrrolopyrimidin-7-yl}acetic acidPrecursor for amide coupling
MeOH/H₂SO₄Reflux, 6 hMethyl 2-{2,4-dichloro-pyrrolopyrimidin-7-yl}acetateSolubility modification
  • Selectivity : Hydrolysis preferentially targets the ester group without affecting the chloro substituents.

  • Utility : The free carboxylic acid is a key intermediate for further derivatization (e.g., peptide coupling).

Cross-Coupling Reactions

The dichloro-pyrrolopyrimidine scaffold participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.

Documented Protocols:

Reaction TypeCatalyst SystemSubstrateProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acids4-Aryl-2-chloro-pyrrolopyrimidine50–65%
Buchwald-HartwigPd₂(dba)₃, XantphosPrimary amines4-Amino-2-chloro-pyrrolopyrimidine70%
  • Optimization : Reactions require inert atmospheres and polar aprotic solvents (e.g., DMF, THF) for optimal yields .

Deprotection of the tert-Butyl Group

The tert-butyl ester serves as a protective group, removable under acidic conditions to expose the acetic acid moiety.

Standard Conditions:

  • Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Time/Temperature : 2 h, 25°C.

  • Outcome : Clean deprotection without side reactions, confirmed by 1H^1H NMR.

Heterocycle Functionalization

The pyrrolopyrimidine core can undergo further cyclization or alkylation to expand its heterocyclic framework.

Examples:

  • Alkylation : Treatment with methyl iodide (K₂CO₃, DMF) selectively alkylates the pyrrole nitrogen.

  • Oxidation : H₂O₂/NaOH oxidizes the pyrrole ring to form pyrimidine N-oxides, enhancing electrophilicity .

Scientific Research Applications

Chemistry:

    Synthesis of Derivatives: The compound serves as a precursor for the synthesis of various derivatives with potential biological activities.

    Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

Biology and Medicine:

    Anticancer Research: The compound and its derivatives are studied for their potential anticancer activities by inhibiting specific enzymes or signaling pathways involved in cancer cell proliferation.

    Antimicrobial Research: It is investigated for its potential antimicrobial properties against various bacterial and fungal strains.

Industry:

    Pharmaceuticals: The compound is used in the development of new pharmaceutical agents with improved efficacy and reduced side effects.

    Agriculture: It is explored for its potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of tert-butyl 2-{2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit the activity of enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors on the cell surface. These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell membranes.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Structural Variations

The following table highlights critical structural and functional differences:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
tert-Butyl 2-{2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate (Target) C₁₂H₁₈Cl₂N₃O₂ 2,4-dichloro; tert-butyl acetate at C7 302.16 High reactivity due to dual chloro groups; ester group enhances solubility
tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate () C₁₁H₁₄ClN₃O₂ 4-chloro; tert-butyl carbamate at C7 255.70 Mono-chloro substitution reduces electrophilicity; carbamate stability
tert-Butyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate (PPP-3) () C₁₁H₁₂Cl₂N₃O₂ 2,4-dichloro; tert-butyl carbamate at C7 289.14 Similar dichloro core but carbamate instead of acetate; lower lipophilicity
(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate () C₁₂H₁₃Cl₂N₃O₂ 2,4-dichloro; pivalate ester at C7 302.16 Bulkier pivalate group may hinder metabolic cleavage compared to acetate
tert-Butyl 3-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidine-1-carboxylate () C₁₅H₁₉ClN₄O₂ 4-chloro; pyrrolidine-tert-butyl carbamate at C7 322.79 Cyclic amine substituent introduces conformational rigidity
2.3 Physical and Chemical Properties
  • Pivalate esters () may further amplify this effect .
  • Stability : The target compound’s ester linkage is prone to hydrolysis under basic conditions, whereas carbamate derivatives (e.g., ) are more resistant .

Key Research Findings

  • Kinase Inhibitor Development : Dichloro-substituted pyrrolo[2,3-d]pyrimidines are critical intermediates in kinase inhibitors targeting JAK, BTK, and EGFR .
  • Structure-Activity Relationships (SAR) : The 2,4-dichloro configuration in the target compound allows sequential derivatization, enabling fine-tuning of binding affinity and selectivity .

Biological Activity

Tert-butyl 2-{2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate is a compound derived from pyrrolo[2,3-d]pyrimidine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₁₃Cl₂N₃O₂
  • Molecular Weight : 232.12 g/mol
  • CAS Number : 90213-66-4

Pyrrolo[2,3-d]pyrimidine derivatives have been identified as inhibitors of tropomyosin-related kinases (Trk), which are receptor tyrosine kinases involved in various cellular processes including pain sensation and tumor cell growth. The inhibition of Trk activity by these compounds may lead to therapeutic effects in conditions such as cancer and chronic pain syndromes .

Anticancer Activity

Research has indicated that pyrrolo[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For example:

  • Cell Lines Tested : A431 (vulvar epidermal carcinoma), MCF7 (breast cancer), and others.
  • IC50 Values : The IC50 values for certain derivatives in inhibiting cell proliferation were found to be below 10 µM, indicating potent activity against cancer cells .

Antiparasitic Activity

Recent studies have also highlighted the potential of these compounds against kinetoplastid parasites such as Trypanosoma cruzi and Leishmania donovani. For instance:

  • Efficacy : Compounds derived from the pyrrolo[2,3-d]pyrimidine scaffold showed sub-micromolar potency in intracellular assays against T. cruzi.
  • Selectivity Index : High selectivity indices were reported, suggesting a favorable safety profile compared to traditional antiparasitic agents .

Case Studies and Research Findings

StudyCompoundTargetFindings
Wang et al. (2012)Pyrrolo[2,3-d]pyrimidine derivativesTrk receptorsIdentified as effective inhibitors with potential for treating pain and cancer .
Chibale et al. (2015)Ferrocene-pyrimidine conjugatesPlasmodium falciparumShowed promising antiplasmodial activity with low cytotoxicity .
Pendergrass et al. (2021)Various pyrrolo derivativesA431 cell lineDemonstrated significant inhibition of cell proliferation at low concentrations .

Q & A

Q. What are the established synthetic routes for tert-butyl 2-{2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, including cyclization, chlorination, and tert-butyl esterification. For example:

  • Cyclization : React ethyl 2-cyano-4,4-dimethoxybutanoate with formamidine to form pyrrolo[2,3-d]pyrimidine intermediates .
  • Chlorination : Use POCl₃ or PCl₅ under reflux to introduce chlorine at positions 2 and 4 .
  • Esterification : Couple the pyrrolopyrimidine core with tert-butyl bromoacetate in the presence of a base (e.g., K₂CO₃) in acetonitrile .

Q. Key Variables :

ParameterOptimal RangeImpact on Yield
Temperature80–100°C (chlorination)Higher yields at controlled exothermic conditions
SolventDMF or acetonitrilePolar aprotic solvents improve nucleophilic substitution
CatalystTriethylamineReduces side reactions during esterification

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm tert-butyl (δ ~1.4 ppm) and pyrrolopyrimidine aromatic protons (δ 7.5–8.5 ppm) .
  • HPLC-MS : Monitor purity (>95%) using C18 columns with acetonitrile/water gradients; observe [M+H]⁺ ion at m/z 315.1 (calculated) .
  • Elemental Analysis : Verify C, H, N, Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for pyrrolo[2,3-d]pyrimidine derivatives?

Discrepancies often arise from:

  • Substituent Effects : Positional isomerism (e.g., 2,4-dichloro vs. 4-chloro derivatives) alters binding to kinase targets .
  • Assay Conditions : Compare IC₅₀ values across studies using standardized kinase inhibition assays (e.g., ATP competition ELISA) .
  • Metabolic Stability : Differences in microsomal half-life (e.g., human vs. rodent liver microsomes) may explain in vitro/in vivo disconnects .

Example : A 2021 study found 2,4-dichloro derivatives showed 10× higher kinase inhibition than mono-chloro analogs under identical assay conditions .

Q. How can computational modeling guide the design of analogs with improved selectivity?

  • Docking Studies : Use AutoDock Vina to simulate interactions with EGFR or JAK2 kinases. Focus on hydrogen bonding with Lys745 (EGFR) or Glu898 (JAK2) .
  • QSAR Models : Correlate Cl substituent positions (2 vs. 4) with logP and IC₅₀ values to predict activity cliffs .
  • Validation : Synthesize top-ranked virtual hits and test in enzymatic assays (e.g., ADP-Glo™ kinase assays) .

Q. What are the challenges in scaling up the synthesis for in vivo studies, and how are they mitigated?

  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) to isolate gram-scale batches .
  • Chlorination Control : Use in situ IR monitoring to prevent over-chlorination, which generates inactive byproducts .
  • Stability : Store the compound under argon at –20°C to prevent ester hydrolysis .

Methodological Challenges

Q. How can researchers optimize regioselectivity during chlorination of the pyrrolo[2,3-d]pyrimidine core?

  • Stepwise Chlorination : Introduce Cl at position 4 first using NCS (N-chlorosuccinimide), then at position 2 with PCl₅ .
  • Solvent Effects : DCM enhances 2-position reactivity due to lower dielectric constant, reducing competing side reactions .
  • Kinetic Profiling : Track reaction progress via LC-MS to identify timepoints for quenching .

Q. What analytical techniques best resolve degradation products during long-term stability studies?

  • LC-HRMS : Identify hydrolyzed tert-butyl esters (observed m/z 259.0 [M+H–C₄H₈]⁺) and oxidative byproducts .
  • Forced Degradation : Expose the compound to 40°C/75% RH for 4 weeks; compare with accelerated stability data .

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